molecular formula C23H24N4O4S B14981349 N-{3'-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

N-{3'-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide

Cat. No.: B14981349
M. Wt: 452.5 g/mol
InChI Key: SQNAWKAGNIDWOM-UHFFFAOYSA-N
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Description

N-{3’-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide is a complex organic compound that features a spiro-indole-thiadiazole core structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3’-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide typically involves multiple steps. The process begins with the preparation of the indole and thiadiazole moieties, followed by their coupling to form the spiro compound. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various carboxylic acid activators .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{3’-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{3’-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3’-acetyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[4-acetyl-5'-methyl-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C23H24N4O4S/c1-14-5-8-18(9-6-14)31-12-11-26-20-10-7-15(2)13-19(20)23(21(26)30)27(17(4)29)25-22(32-23)24-16(3)28/h5-10,13H,11-12H2,1-4H3,(H,24,25,28)

InChI Key

SQNAWKAGNIDWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C

Origin of Product

United States

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